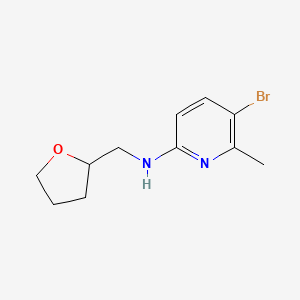
5-bromo-6-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-6-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds containing a nitrogen atom in the ring structure
準備方法
The synthesis of 5-bromo-6-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. For this compound, 5-bromo-2-methylpyridin-3-amine can be used as the starting material, which is then reacted with an appropriate arylboronic acid under the presence of a palladium catalyst and a base such as potassium phosphate in a solvent mixture of dioxane and water .
化学反応の分析
5-bromo-6-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium thiolate.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide (TBHP). These reactions can lead to the formation of N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of amine derivatives.
科学的研究の応用
5-bromo-6-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical molecules. Its pyridine structure is a common pharmacophore in many drugs, making it valuable for drug discovery and development.
Materials Science: The compound can be used in the synthesis of novel materials with potential applications in electronics and photonics. Its unique structure allows for the creation of materials with specific electronic properties.
Biological Studies: The compound is used in biological research to study its effects on various biological pathways and targets. It can be used to investigate the role of pyridine derivatives in biological systems.
作用機序
The mechanism of action of 5-bromo-6-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
5-bromo-6-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine can be compared with other similar compounds, such as:
5-bromo-2-methylpyridin-3-amine: This compound is a precursor in the synthesis of this compound and shares a similar pyridine structure.
3-bromo-6-phenyl-N-(pyrimidin-5-ylmethyl)imidazo[1,2-a]pyridin-8-amine: This compound belongs to the class of phenylpyridines and has a similar aromatic structure with a bromine atom and a pyridine ring.
3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: This compound is another example of a pyridine derivative with a bromine atom and a similar aromatic structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and methyl groups on the pyridine ring, which can influence its reactivity and applications.
特性
IUPAC Name |
5-bromo-6-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3/c1-9-11(13)4-5-12(16-9)15-8-10-3-2-6-14-7-10/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNTXOLKCLXZHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NCC2=CN=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol](/img/structure/B6630315.png)

![Methyl 4-chloro-2-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]-1,3-thiazole-5-carboxylate](/img/structure/B6630327.png)


![1-Methyl-3-[1-(1-methylpyrazol-4-yl)ethylamino]pyrrolidin-2-one](/img/structure/B6630337.png)
![(6S)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine](/img/structure/B6630347.png)

![N-[1-(1H-1,2,4-triazol-5-yl)ethyl]morpholine-4-carboxamide](/img/structure/B6630360.png)

![N-[(2,2-dimethylcyclopropyl)methyl]-1,1-dioxothian-3-amine](/img/structure/B6630371.png)



